
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H21N3O2 . It has an average mass of 263.335 Da and a monoisotopic mass of 263.163391 Da .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Physical And Chemical Properties Analysis
The physical form of similar compounds is reported to be solid . The InChI code for a similar compound is 1S/C15H24N4O2/c1-15 (2,3)21-14 (20)19-8-6-18 (7-9-19)13-10-12 (11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
The compound has been utilized in the synthesis and polymerization of related chemical structures, demonstrating its potential as a catalyst. Mennenga et al. (2015) described how 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate and its derivatives, which are structurally related to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, were used in catalytic processes, particularly in the acylation of tert-butanol (Mennenga et al., 2015).
Structural Analysis and Characterization
Several studies focus on the synthesis and structural analysis of compounds similar to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. Sanjeevarayappa et al. (2015) synthesized a closely related compound and characterized it using techniques like X-ray diffraction, indicating the compound's potential for further chemical and pharmacological studies (Sanjeevarayappa et al., 2015).
Pharmaceutical Intermediates
Compounds structurally similar to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate are often used as intermediates in pharmaceutical synthesis. Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, showcasing its utility as a pharmacologically relevant core (Gumireddy et al., 2021).
Biological Activity
These compounds are also being evaluated for biological activities. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and analyzed their antibacterial and antifungal activities, suggesting potential therapeutic applications (Kulkarni et al., 2016).
Corrosion Inhibition
In a unique application, Praveen et al. (2021) investigated the anticorrosive behavior of a novel compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic conditions, demonstrating its potential as a corrosion inhibitor (Praveen et al., 2021).
Safety And Hazards
The safety information for a similar compound indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475015 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
77278-62-7 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

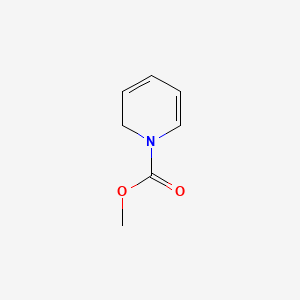
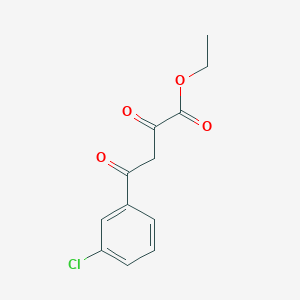
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)
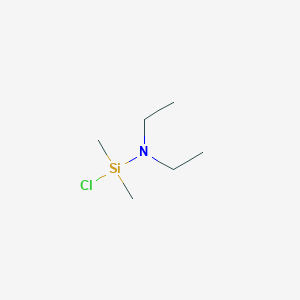
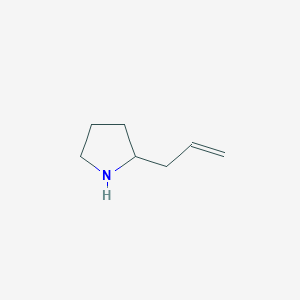
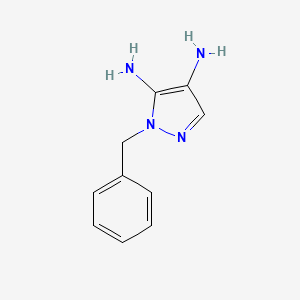
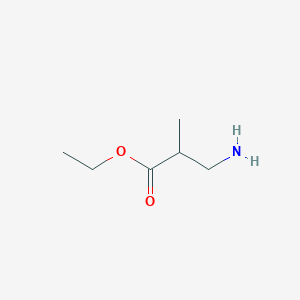
![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)
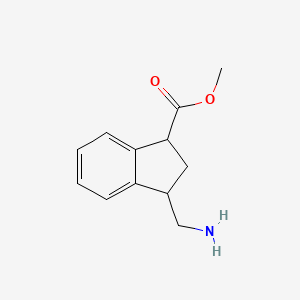
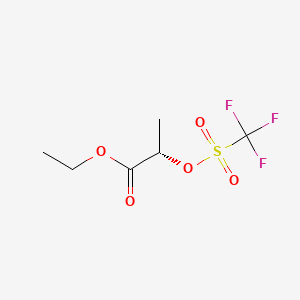
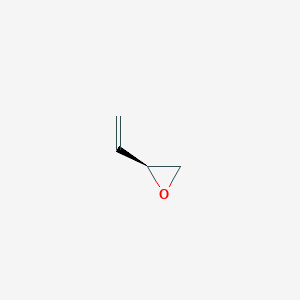
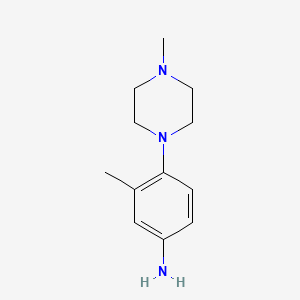
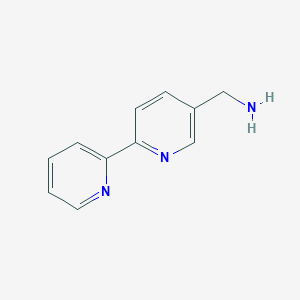
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)